![molecular formula C4H7BrO2S B2368092 (E)-3-Bromo-1-methylsulfonylprop-1-ene CAS No. 80729-59-5](/img/structure/B2368092.png)
(E)-3-Bromo-1-methylsulfonylprop-1-ene
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Description
(E)-3-Bromo-1-methylsulfonylprop-1-ene, also known as BMSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a versatile building block that has been used in various chemical reactions to synthesize complex molecules.
Scientific Research Applications
Synthetic Utility in Organic Chemistry
(E)-3-Bromo-1-methylsulfonylprop-1-ene and its derivatives have been utilized extensively in organic synthesis. For instance, lithiated versions of these compounds react regioselectively with aromatic aldehydes, yielding various products depending on the halogen substituent (Gallagher & Grayson, 2003). Similarly, allylic organozinc reagents derived from these compounds react with aldehydes to produce different 4-hydroxy-1-phenylsulfonylalk-1-enes (Gallagher & Grayson, 2014).
Applications in Nucleophilic Attack Reactions
The compound has been shown to behave as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, facilitating nucleophilic attack on the β-position relative to the sulfonyl group (Vasin et al., 2016).
Role in Condensation Reactions
This compound derivatives participate in condensation reactions with enolates, leading to the formation of tetrahydrothiophene S,S-dioxides (Vasin et al., 2008).
Synergistic Effects in Bacterial Inactivation
A trisubstituted alkene surfactant derived from this compound, when reacted with airborne singlet oxygen, showed a synergistic enhancement in bacterial inactivation (Choudhury & Greer, 2014).
Use in Nonlinear Optical Studies
Derivatives of this compound have been investigated for their nonlinear optical properties. For instance, Br and NO2 substituted chalcone derivatives exhibited significant third-order nonlinear optical properties, suggesting potential applications in nonlinear optics (D’silva et al., 2012).
Applications in Multienzymatic Cascade Processes
In a study exploring the synthesis of biologically active compounds, a multienzymatic cascade process involving α-bromo-α,β-unsaturated ketones was utilized to produce bromohydrins, which are key precursors for the synthesis of certain drugs and flavors (Brenna et al., 2017).
Electrophile-Induced Cyclization Reactions
The compound's derivatives have been used to study electrophile-induced cyclization reactions, yielding various heterocyclic products. This has implications in the synthesis of complex organic molecules (Christov & Ivanov, 2002).
properties
IUPAC Name |
(E)-3-bromo-1-methylsulfonylprop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2S/c1-8(6,7)4-2-3-5/h2,4H,3H2,1H3/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXXBFZRNVDJL-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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